molecular formula C23H23ClN2O3 B2615456 1-(9H-carbazol-9-yl)-3-(4-chloro-2,5-dimethoxyanilino)-2-propanol CAS No. 2379996-19-5

1-(9H-carbazol-9-yl)-3-(4-chloro-2,5-dimethoxyanilino)-2-propanol

Cat. No. B2615456
CAS RN: 2379996-19-5
M. Wt: 410.9
InChI Key: FFVVZOGIANMILR-UHFFFAOYSA-N
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Description

1-(9H-carbazol-9-yl)-3-(4-chloro-2,5-dimethoxyanilino)-2-propanol is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of beta-adrenergic receptor antagonists and has been found to exhibit anti-tumor, anti-inflammatory, and anti-angiogenic properties.

Mechanism of Action

The mechanism of action of 1-(9H-carbazol-9-yl)-3-(4-chloro-2,5-dimethoxyanilino)-2-propanol involves the inhibition of beta-adrenergic receptors. It binds to the beta-adrenergic receptors and prevents the activation of the sympathetic nervous system, which is responsible for the fight or flight response. This inhibition leads to a decrease in heart rate, blood pressure, and cardiac output, which makes it a potential candidate for the treatment of cardiovascular diseases.
Biochemical and Physiological Effects:
1-(9H-carbazol-9-yl)-3-(4-chloro-2,5-dimethoxyanilino)-2-propanol has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to inhibit the production of pro-inflammatory cytokines and chemokines, which makes it a potential candidate for the treatment of inflammatory diseases. Additionally, it has been found to inhibit angiogenesis by preventing the formation of new blood vessels, which makes it a potential candidate for the treatment of angiogenesis-related disorders.

Advantages and Limitations for Lab Experiments

1-(9H-carbazol-9-yl)-3-(4-chloro-2,5-dimethoxyanilino)-2-propanol has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized using standard laboratory techniques. It has also been extensively studied, and its mechanism of action and physiological effects are well understood. However, it also has some limitations. It has low solubility in water, which makes it difficult to administer in vivo. Additionally, its potential toxicity and side effects need to be thoroughly evaluated before it can be used in clinical trials.

Future Directions

There are several future directions for the study of 1-(9H-carbazol-9-yl)-3-(4-chloro-2,5-dimethoxyanilino)-2-propanol. One potential direction is to explore its potential as a therapeutic agent for the treatment of cardiovascular diseases. Another direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases and angiogenesis-related disorders. Additionally, further studies are needed to evaluate its safety and toxicity in vivo and to optimize its pharmacokinetic properties. Overall, the study of 1-(9H-carbazol-9-yl)-3-(4-chloro-2,5-dimethoxyanilino)-2-propanol has the potential to lead to the development of new and effective therapies for various diseases.

Synthesis Methods

The synthesis of 1-(9H-carbazol-9-yl)-3-(4-chloro-2,5-dimethoxyanilino)-2-propanol involves the reaction of 4-chloro-2,5-dimethoxyaniline with 9H-carbazole-9-ylmagnesium bromide followed by the reaction of the resulting intermediate with 2-propanol. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain the desired product.

Scientific Research Applications

1-(9H-carbazol-9-yl)-3-(4-chloro-2,5-dimethoxyanilino)-2-propanol has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-tumor properties and has been tested against various types of cancers, including breast cancer, lung cancer, and pancreatic cancer. It has also been found to exhibit anti-inflammatory and anti-angiogenic properties, which makes it a potential candidate for the treatment of inflammatory diseases and angiogenesis-related disorders.

properties

IUPAC Name

1-carbazol-9-yl-3-(4-chloro-2,5-dimethoxyanilino)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O3/c1-28-22-12-19(23(29-2)11-18(22)24)25-13-15(27)14-26-20-9-5-3-7-16(20)17-8-4-6-10-21(17)26/h3-12,15,25,27H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFVVZOGIANMILR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(9H-carbazol-9-yl)-3-(4-chloro-2,5-dimethoxyanilino)-2-propanol

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